The synthesis of 6-(3,5-Difluorophenoxy)hexan-1-ol typically involves several steps that may include the following methods:
The molecular structure of 6-(3,5-Difluorophenoxy)hexan-1-ol can be analyzed using various techniques:
OCCCCCCOC1=CC=C(F)C(F)=C1, which indicates the arrangement of atoms and bonds.6-(3,5-Difluorophenoxy)hexan-1-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals or material sciences .
The physical and chemical properties of 6-(3,5-Difluorophenoxy)hexan-1-ol include:
These properties are crucial for determining its handling and storage requirements in laboratory settings .
6-(3,5-Difluorophenoxy)hexan-1-ol has several notable applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5